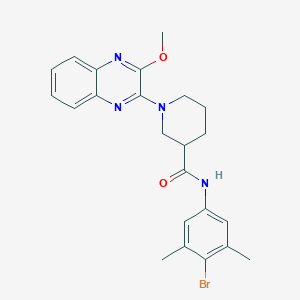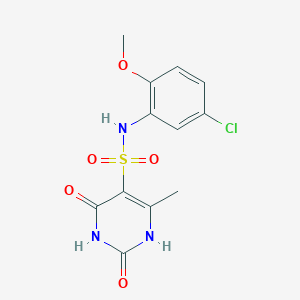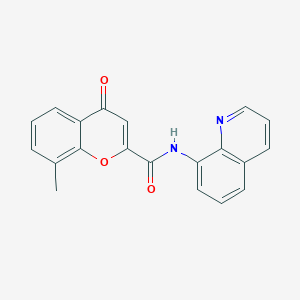![molecular formula C19H18ClN3O3 B11300136 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11300136.png)
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution Reaction: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the oxadiazole intermediate with a chlorobenzene derivative under basic conditions.
Coupling with the Propanamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 2-(2,3-dimethylphenoxy)propanamide. This reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models.
Agriculture: The compound is explored for its potential as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens and pests.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide involves the inhibition of specific enzymes and receptors in biological systems. The compound targets molecular pathways involved in cell proliferation, inflammation, and microbial growth. For example, it inhibits the activity of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. Additionally, it interferes with the DNA replication process in cancer cells, resulting in cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide is compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in biological activity.
N-[5-(3-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, resulting in different chemical reactivity and biological properties.
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,4-dimethylphenoxy)propanamide: This compound has a different substitution pattern on the phenoxy group, affecting its interaction with biological targets.
Eigenschaften
Molekularformel |
C19H18ClN3O3 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-6-4-9-16(12(11)2)25-13(3)17(24)21-19-22-18(26-23-19)14-7-5-8-15(20)10-14/h4-10,13H,1-3H3,(H,21,23,24) |
InChI-Schlüssel |
GPALEAOEFVHBNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B11300058.png)
![N-(3,4-difluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11300066.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11300068.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B11300070.png)

![N-(3,5-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11300084.png)

![2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11300099.png)
![N-{4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B11300102.png)


![N-(2,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11300125.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B11300127.png)
![2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11300145.png)
